2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid
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Overview
Description
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid is a chemical compound with the molecular formula C7H10F5N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of both difluoro and trifluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Acetamide Formation: The acetamide group is formed through amidation reactions, typically involving acyl chlorides or anhydrides.
Trifluoroacetic Acid Addition: Finally, the trifluoroacetic acid moiety is introduced through a reaction with trifluoroacetic anhydride or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The difluoro and trifluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield amines.
Scientific Research Applications
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoro and trifluoro groups can enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetamide: A simpler analog with similar difluoro functionality but lacking the azetidine ring.
3-Hydroxyazetidine: Contains the azetidine ring and hydroxyl group but lacks the difluoro and trifluoro groups.
Trifluoroacetic Acid: A common reagent with trifluoro functionality but lacking the azetidine and difluoro groups.
Uniqueness
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid is unique due to the combination of its structural features, including the azetidine ring, difluoro groups, and trifluoroacetic acid moiety. This combination imparts distinct chemical properties and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O2.C2HF3O2/c6-5(7,3(8)10)4(11)1-9-2-4;3-2(4,5)1(6)7/h9,11H,1-2H2,(H2,8,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADQPPFSMYMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(C(=O)N)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-19-8 |
Source
|
Record name | 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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